molecular formula C7H4BrClN2 B1292651 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-39-5

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292651
CAS No.: 1000340-39-5
M. Wt: 231.48 g/mol
InChI Key: QLGXTRWCWHBPDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with bromine in the presence of a base, followed by reduction of the nitro group to an amine and subsequent cyclization . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

Cancer Therapy

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine has emerged as a promising candidate in cancer research due to its ability to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and progression.

  • Mechanism of Action : The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This leads to reduced cell proliferation and induces apoptosis in cancer cells .
  • Case Studies :
    • A study reported that derivatives of this compound demonstrated IC50 values in the low nanomolar range against FGFR isoforms, indicating strong inhibitory effects on cancer cell lines .
    • Another investigation highlighted its effectiveness in inhibiting migration and invasion of breast cancer cells (4T1 cell line), showcasing its potential for therapeutic development .

Drug Discovery

The compound serves as a scaffold for developing new kinase inhibitors and other therapeutic agents targeting various diseases.

  • Applications :
    • It is used in the design of molecular probes for studying biological pathways and protein interactions .
    • Its derivatives have shown promise in treating diseases beyond cancer, including metabolic disorders and inflammatory diseases .

Material Science

Due to its unique electronic properties, this compound can be incorporated into organic electronic materials.

Recent Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:

  • Synthesis and Evaluation : A series of derivatives have been synthesized to evaluate their potency against FGFRs and other molecular targets . These studies indicate that modifications to the halogen substituents can significantly influence the compound's efficacy.
  • In Vivo Studies : Preclinical models have demonstrated that compounds based on this scaffold can significantly reduce tumor growth by blocking critical signaling pathways associated with cancer progression .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The dual halogenation can enhance its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Biological Activity

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the field of cancer research. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Formula : C7H4BrClN2
  • Molecular Weight : 219.47 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine framework with bromine and chlorine substituents that enhance its reactivity and biological activity.

This compound exhibits notable interactions with various biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : This compound has been identified as an inhibitor of FGFRs, which are crucial for cell growth and differentiation. It binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently affecting downstream signaling pathways involved in tumor proliferation and angiogenesis.

Cellular Effects

The compound has demonstrated significant antiproliferative effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound effectively inhibits the proliferation of breast cancer cells and other malignancies. For instance, it was reported to reduce cell viability in MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range.

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By binding to FGFRs, the compound disrupts their normal function, leading to decreased cell signaling related to growth and survival.
  • Apoptosis Induction : The inhibition of FGFR activity can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies highlight the potential of this compound as a therapeutic agent:

  • Study on Colorectal Cancer : A study published in Cancer Research demonstrated that this compound inhibited tumor growth in xenograft models of colorectal cancer. The treatment resulted in a significant reduction in tumor size compared to control groups.
Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)2.5Significant proliferation inhibition
HT29 (Colorectal)1.8Induction of apoptosis

Dosage Effects

In animal models, the dosage of this compound plays a critical role in its efficacy:

  • Low Doses : At lower concentrations, the compound effectively inhibits tumor growth without significant toxicity.
  • High Doses : Increased doses can lead to adverse effects; thus, careful optimization is necessary for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves interactions with cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body. Understanding these pathways is essential for predicting drug interactions and optimizing dosing regimens.

Transport and Distribution

The compound's distribution within biological systems is influenced by its interaction with transporters and binding proteins. Its primary localization within cells is cytoplasmic, where it interacts with various cellular components necessary for its action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?

The synthesis often begins with halogenation and functionalization of the pyrrolo[2,3-b]pyridine core. For example, regioselective bromination using N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours yields intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine, which can then undergo chlorination . Key intermediates are purified via silica gel chromatography (DCM/ethyl acetate mixtures) and characterized using 1^1H/13^13C NMR to confirm substituent positions and purity (>95%) .

Q. How is NMR spectroscopy utilized to confirm the structure of halogenated pyrrolo[2,3-b]pyridine derivatives?

1^1H NMR is critical for identifying proton environments. For instance, the NH proton in 3-nitro derivatives appears as a broad singlet (~δ 13.3 ppm), while aromatic protons exhibit coupling patterns (e.g., doublets at δ 8.7–8.9 ppm for pyridine ring protons). 19^19F NMR is used for fluorinated analogs (e.g., δ -172.7 ppm for 3-fluoro derivatives) .

Q. What purification techniques are optimal for isolating this compound?

Flash column chromatography with silica gel and DCM/ethyl acetate (90:10) is standard. For nitro-substituted analogs, sequential washing with cold water and recrystallization improves purity .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation reactions of pyrrolo[2,3-b]pyridine be addressed?

Regioselectivity depends on electronic and steric factors. For example, bromination at the 3-position is favored due to electron-rich pyrrole ring activation, while chlorination at the 4-position is guided by steric accessibility. Computational studies (DFT) predict reactive sites by analyzing electron density distributions . Experimental validation via X-ray diffraction confirms substituent positions .

Q. What methodologies are used to analyze charge density distribution and bonding in this compound?

High-resolution X-ray diffraction (100 K) combined with multipole refinement (Hansen-Coppens formalism) reveals covalent N–C and C–C bonds via bond critical points (electron density: 2.07–2.74 e Å3^{-3}; Laplacian: -11.37 to -19.20 e Å5^{-5}). Intermolecular interactions (N–H⋯N, C–H⋯Cl) are quantified using topological parameters .

Q. How can structure-activity relationship (SAR) studies be designed for kinase inhibitors based on this scaffold?

Key steps include:

  • Functionalization : Introduce substituents (e.g., nitro, aryl groups) at positions 3 and 5 via Suzuki-Miyaura coupling (e.g., using arylboronic acids and K2_2CO3_3) .
  • Biological Testing : Evaluate kinase inhibition (e.g., BTK, JAK3) using enzyme assays (IC50_{50} values) and cell-based models (e.g., RIN5F for insulinotropic activity) .
  • Computational Modeling : Dock derivatives into kinase active sites (e.g., CLKs, JAK3) to optimize binding interactions .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Mitigation strategies include:

  • Standardized Protocols : Use consistent cell lines (e.g., A549, HeLa) and dose ranges .
  • Metabolic Stability Tests : Assess compound degradation in plasma or liver microsomes .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., Western blot for survivin downregulation alongside apoptosis assays) .

Q. What strategies improve low yields in cross-coupling reactions involving this compound?

  • Catalyst Optimization : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for Suzuki reactions to enhance efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
  • Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 30 hours → 2 hours at 190°C) .

Q. Methodological Notes

  • Synthesis : Prioritize regioselective halogenation and validate intermediates via NMR/X-ray .
  • Characterization : Combine spectroscopic and computational tools (DFT, Hirshfeld surface analysis) for structural elucidation .
  • Biological Evaluation : Use kinase-specific assays and in vivo models (e.g., peritoneal mesothelioma xenografts) for translational relevance .

Properties

IUPAC Name

3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXTRWCWHBPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646889
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-39-5
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine

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